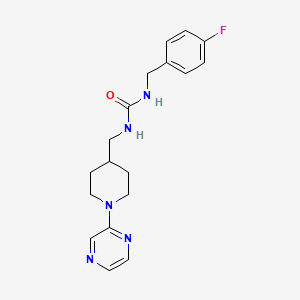

1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O/c19-16-3-1-14(2-4-16)11-22-18(25)23-12-15-5-9-24(10-6-15)17-13-20-7-8-21-17/h1-4,7-8,13,15H,5-6,9-12H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKSKAAJTAAJAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea, with the CAS number 1396713-31-7, is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 371.4 g/mol. The structure features a urea linkage, a pyrazinyl-substituted piperidine, and a fluorobenzyl group, which contribute to its biological properties.

The biological activity of 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Table 1: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| A549 | 15.2 | 42% |

| HCT116 | 12.5 | 30% |

| MiaPaCa-2 | 18.0 | 25% |

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 100 |

Case Studies

- Study on Apoptosis Induction : A study published in PubMed Central evaluated the pro-apoptotic effects of various derivatives of similar compounds, highlighting that those with structural similarities to our target compound showed enhanced apoptosis in A549 cells, with late-stage apoptosis observed in up to 82% of treated cells .

- Inflammation Model : In a model of acute inflammation, the compound significantly reduced paw swelling in rats induced by carrageenan, indicating its potential use as an anti-inflammatory agent .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C₁₉H₂₂FN₅O₂

- Molecular Weight : 371.4 g/mol

- CAS Number : 1396713-31-7

These properties contribute to its interaction with biological systems, making it a candidate for various therapeutic applications.

Inhibition of Tyrosinase

One prominent application of this compound is as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are crucial for treating hyperpigmentation disorders. Research indicates that derivatives of 4-fluorobenzylpiperazine, a structural component of the compound, show promising activity against tyrosinase, suggesting that 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea may have similar inhibitory effects .

Neurological Disorders

The presence of the piperidine and pyrazine moieties in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions such as schizophrenia or depression.

Case Studies and Research Findings

Several studies have explored compounds structurally related to 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea:

Chemical Reactions Analysis

Piperidine-Pyrazine Core Formation

-

Intermediate preparation : The pyrazin-2-yl-piperidine scaffold is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloropyrazine and piperidin-4-ylmethanamine under reflux in ethanol .

-

Optimization : Catalytic hydrogenation (e.g., H₂/Pd-C) or magnesium chloride activation improves yield and regioselectivity .

Urea Bridge Assembly

-

Carbamoylation : The urea group is introduced by reacting 1-(pyrazin-2-yl)piperidin-4-ylmethanamine with 4-fluorobenzyl isocyanate in dimethyl sulfoxide (DMSO) at 80–100°C .

-

Alternative route : Use of triphosgene to generate the isocyanate in situ from 4-fluorobenzylamine, followed by coupling with the amine intermediate .

Reaction Conditions

| Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| SNAr | Ethanol, 85°C, hydrazine hydrate | 65% | NMR, HPLC |

| Urea formation | DMSO, 90°C, 12 hrs | 72% | LC-MS, IR |

Urea Group

-

Hydrolysis : Susceptible to acidic (HCl) or basic (NaOH) hydrolysis, yielding 4-fluorobenzylamine and piperidine-piperazine fragments .

-

Stability : Degrades at >150°C, forming CO₂ and arylurea byproducts.

Pyrazine Ring

-

Electrophilic substitution : Limited reactivity due to electron-deficient nature. Nitration requires fuming HNO₃/H₂SO₄ at 0°C .

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Fluorobenzyl Group

-

Nucleophilic aromatic substitution : Fluorine substitution occurs under harsh conditions (e.g., KNH₂ in liquid NH₃) .

-

Photostability : UV light induces C-F bond cleavage, forming benzyl radicals .

Alkylation/Acylation

-

Piperidine nitrogen : Reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts .

-

Benzyl group : Acetylation (Ac₂O/pyridine) at the para-fluorine position is sterically hindered .

Side Reactions

-

Dimerization : Occurs during urea formation if stoichiometry is unbalanced .

-

Oxidation : Piperidine ring oxidizes to pyridine-N-oxide with m-CPBA .

Stability Under Physiological Conditions

Comparison with Similar Compounds

Urea Derivatives with Heterocyclic Substitutions

Several urea derivatives share structural motifs with the target compound but differ in substituents and biological activity:

Key Observations :

- Pyrazine vs.

- Fluorinated Substituents: The 4-fluorobenzyl group is a shared feature in Compounds 40 and 21, suggesting enhanced metabolic stability or lipophilicity compared to non-fluorinated analogs .

Piperidine-Based Scaffolds

Piperidine rings are common in drug design. Notable analogs include:

Key Observations :

- Urea vs. Oxadiazole : The urea linkage in the target compound may provide hydrogen-bonding interactions distinct from the oxadiazole in Compound 6f, which is critical for cholinesterase inhibition .

- Synthetic Routes : Similar coupling reagents (e.g., EDCI, HOBt) are used across analogs, suggesting shared synthetic challenges in urea formation .

Fluorobenzyl-Containing Compounds

Fluorinated benzyl groups are prevalent in analogs:

Key Observations :

- Reactivity : The 4-fluorobenzyl group in the target compound may influence reactivity, as seen in , where fluorobenzyl substituents led to unexpected reaction pathways .

- Bioactivity : Fluorinated analogs like CDFII exhibit antimicrobial synergy, though the target compound’s urea scaffold may redirect activity toward kinase or enzyme inhibition .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound features a urea core bridging two aromatic systems: a 4-fluorobenzyl group and a pyrazine-substituted piperidine moiety. Retrosynthetic cleavage suggests two primary intermediates:

- 4-Fluorobenzylamine (CAS 1407-85-8)

- 1-(Pyrazin-2-yl)piperidin-4-yl)methylamine

The urea linkage is typically formed via coupling of these amines with a carbonyl source, such as phosgene equivalents or carbodiimides.

Synthesis of 1-(Pyrazin-2-yl)Piperidin-4-yl)Methylamine

Piperidine Ring Functionalization

The piperidine scaffold is synthesized via Buchwald-Hartwig amination or Mitsunobu reaction to introduce the pyrazine group. A representative protocol involves:

- Step 1 : Reacting 4-piperidone with pyrazin-2-amine in the presence of Pd(OAc)₂/Xantphos catalyst (toluene, 110°C, 24 h) to yield 1-(pyrazin-2-yl)piperidin-4-one.

- Step 2 : Reductive amination of the ketone using sodium cyanoborohydride (NaBH₃CN) and methylamine in methanol (rt, 12 h) to afford 1-(pyrazin-2-yl)piperidin-4-yl)methylamine.

Urea Formation Strategies

Phosgene-Free Coupling

To avoid hazardous reagents, carbonyldiimidazole (CDI) is employed:

Potassium Cyanate Method

- Procedure : Mix 4-fluorobenzylamine (1.0 eq) and potassium cyanate (1.2 eq) in 1M HCl (25°C, 2 h). The intermediate isocyanate is extracted with DCM and reacted with 1-(pyrazin-2-yl)piperidin-4-yl)methylamine (1.1 eq) in DMF (rt, 12 h). Yield: 72% after recrystallization (MeOH/H₂O).

Table 2: Urea Formation Efficiency

| Method | Reagent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| CDI | THF | 6 | 65 | 98.5 | |

| KOCN/HCl | DMF/H₂O | 14 | 72 | 97.8 |

Characterization and Analytical Data

Spectral Analysis

Scalability and Industrial Considerations

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical purification techniques for synthesizing 1-(4-Fluorobenzyl)-3-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)urea?

- Synthesis Protocol :

- Step 1 : Formation of the pyrazine-piperidine intermediate via nucleophilic substitution of pyrazin-2-amine with 4-(bromomethyl)piperidine under reflux in acetonitrile (70–80°C, 12–24 hours) .

- Step 2 : Coupling the intermediate with 4-fluorobenzyl isocyanate in dimethylformamide (DMF) at room temperature, using triethylamine as a base catalyst .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

- Key Parameters :

- Solvent choice (polar aprotic solvents like DMF enhance reaction efficiency) .

- Temperature control during intermediate formation to avoid side reactions (e.g., piperidine ring degradation) .

Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity and purity of this compound?

- Characterization Workflow :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, pyrazine protons at δ 8.5–9.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ≈ 384.18 g/mol) .

- HPLC Analysis : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95% area under the curve) .

Advanced Research Questions

Q. How does the compound’s structure influence its interaction with biological targets, such as enzymes or receptors in neuropharmacology?

- Mechanistic Insights :

- The 4-fluorobenzyl group enhances lipophilicity, facilitating blood-brain barrier penetration, critical for CNS-targeted activity .

- The urea moiety acts as a hydrogen-bond donor/acceptor, enabling strong binding to catalytic sites (e.g., kinase ATP-binding pockets) .

- Piperidine-pyrazine scaffold provides conformational rigidity, optimizing steric compatibility with G-protein-coupled receptors (GPCRs) implicated in neurodegenerative diseases .

- Experimental Validation :

- Use radioligand binding assays (e.g., ³H-labeled compound) to quantify affinity for dopamine or serotonin receptors .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) when modifying substituents on this urea derivative?

- SAR Study Design :

- Variation of Aromatic Groups : Replace 4-fluorobenzyl with chloro- or methoxy-substituted benzyls to assess electronic effects on receptor binding .

- Piperidine Modifications : Introduce methyl or ethyl groups to the piperidine nitrogen to evaluate steric hindrance impacts .

- Pyrazine Alterations : Substitute pyrazine with pyrimidine or triazine to probe heterocycle specificity in enzyme inhibition .

- Analytical Tools :

- Molecular docking (AutoDock Vina) to predict binding poses .

- In vitro enzymatic assays (e.g., IC₅₀ determination for kinase inhibition) .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Data Reconciliation Framework :

- Standardization : Ensure consistent assay conditions (e.g., cell line, incubation time, compound concentration) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .

- Orthogonal Validation : Cross-verify findings with alternative methods (e.g., surface plasmon resonance for binding kinetics if ELISA data is inconsistent) .

- Case Example :

- Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations during assays; normalize data to ATP Km values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.